4-Nitrophenyl phosphate disodium salt hexahydrate

Vue d'ensemble

Description

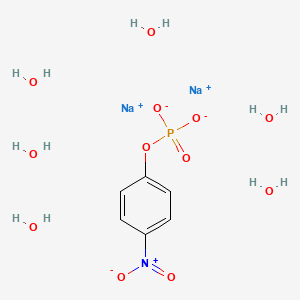

4-Nitrophenyl phosphate disodium salt hexahydrate is a chromogenic substrate commonly used in biochemical assays to measure the activity of phosphatases, particularly alkaline phosphatase . This compound is known for producing a yellow-colored product upon hydrolysis, which can be quantitatively measured using spectrophotometry at 405 nm . Its chemical formula is C6H4NNa2O6P · 6H2O, and it has a molecular weight of 371.14 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Nitrophenyl phosphate disodium salt hexahydrate can be synthesized through a nitration reaction. Initially, phenyl phosphate undergoes nitration with concentrated nitric acid to form dinitrophenyl phosphate. This intermediate is further reacted with concentrated nitric acid to yield 4-nitrophenyl phosphate . The final step involves reacting 4-nitrophenyl phosphate with sodium hydroxide to obtain 4-nitrophenyl phosphate disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps to ensure the final product meets the required specifications for biochemical applications .

Analyse Des Réactions Chimiques

Hydrolysis by Phosphatases

pNPP undergoes enzymatic hydrolysis catalyzed by acid or alkaline phosphatases , yielding 4-nitrophenol (yellow chromophore) and inorganic phosphate. This reaction is pH-dependent and serves as the foundation for colorimetric assays .

Reaction equation :

Key Characteristics:

Reaction Kinetics and Mechanism

The hydrolysis follows Michaelis-Menten kinetics , with the rate dependent on enzyme concentration and substrate availability.

Kinetic Parameters:

| Enzyme Type | (mM) | (μmol/min/mg) | Conditions | Source |

|---|---|---|---|---|

| Alkaline Phosphatase | 0.05–0.2 | 10–50 | pH 9.5, 25°C | |

| Acid Phosphatase | 0.1–0.5 | 5–20 | pH 5.5, 37°C |

Mechanism :

-

Step 1 : Deprotonation of the phosphate group by the enzyme’s active site.

-

Step 2 : Nucleophilic attack by water or hydroxide ion, cleaving the phosphate ester bond .

pH and Temperature Dependence

Reaction efficiency is highly sensitive to pH and temperature:

Optimization Conditions:

Interference and Inhibition

Certain compounds modulate the reaction:

Stability and Storage

pNPP degrades under suboptimal conditions:

Environmental and Industrial Relevance

Beyond clinical use, pNPP’s reactivity supports:

Applications De Recherche Scientifique

Enzyme Assays

pNPP is predominantly used as a substrate for alkaline phosphatase in enzyme-linked immunosorbent assays (ELISA). The compound undergoes hydrolysis by alkaline phosphatase, resulting in the release of p-nitrophenol, which can be quantified spectrophotometrically.

-

Reaction Mechanism :

- Spectrophotometric Measurement : The reaction produces a yellow color measurable at 405 nm, allowing for sensitive quantification of enzyme activity .

Immunoassays

In addition to ELISA, pNPP is utilized in various immunoassays where alkaline phosphatase conjugates are employed to detect specific antibodies or antigens. The high sensitivity of pNPP makes it suitable for detecting low-abundance targets in complex biological samples .

Cell Culture Applications

pNPP is also applied in cell culture studies to assess phosphatase activity in adherent cells. It can be used to evaluate the effects of different treatments on cellular signaling pathways that involve phosphorylation and dephosphorylation processes .

Data Tables

| Substrate | Sensitivity (nm) | Common Use |

|---|---|---|

| 4-Nitrophenyl Phosphate (pNPP) | 405 | ELISA |

| p-Methylumbelliferyl Phosphate | 365 | Fluorescent assays |

| Phenolphthalein | 550 | Colorimetric assays |

Assessment of Alkaline Phosphatase Activity

A study demonstrated the effectiveness of pNPP in measuring alkaline phosphatase activity in various biological samples, including serum and tissue extracts. The results indicated that pNPP provides a reliable and sensitive method for enzymatic activity assessment, facilitating clinical diagnostics and research applications .

Immunological Applications

In another case study, researchers utilized pNPP in an ELISA format to detect antibodies against specific pathogens. The use of pNPP allowed for the detection of low concentrations of antibodies with high specificity and sensitivity, underscoring its utility in serological diagnostics .

Mécanisme D'action

The mechanism of action of 4-nitrophenyl phosphate disodium salt hexahydrate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, releasing 4-nitrophenol and inorganic phosphate . The yellow color of 4-nitrophenol allows for easy quantification of enzyme activity using spectrophotometry at 405 nm .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium 4-nitrophenyl sulfate: Another chromogenic substrate used in similar biochemical assays.

4-Nitrophenyl β-D-glucopyranoside: Used to measure the activity of β-glucosidases.

p-Nitrophenyl phosphate liquid substrate system: A liquid form of the substrate used in various assays.

Uniqueness

4-Nitrophenyl phosphate disodium salt hexahydrate is unique due to its high sensitivity and specificity for alkaline phosphatase assays. Its ability to produce a soluble yellow product that can be easily measured makes it a preferred choice in many biochemical and clinical applications .

Activité Biologique

4-Nitrophenyl phosphate disodium salt hexahydrate (4-NPP) is a widely utilized compound in biochemical research, particularly as a substrate for phosphatase enzymes. This article delves into its biological activity, applications, and relevant research findings.

4-NPP is an off-white crystalline powder with a molecular weight of 383.17 g/mol and a chemical formula of CHNNaOP·6HO. It is slightly hygroscopic and exhibits low solubility in water (0.1 mg/mL), but it dissolves readily in alkaline buffers when sonicated . The compound has a melting point of 160-165°C and a density of 1.6 g/cm³, making it stable under standard laboratory conditions .

Role as a Phosphatase Substrate

4-NPP is primarily recognized as a substrate for alkaline phosphatase (ALP), an enzyme that catalyzes the hydrolysis of phosphate esters. The enzymatic reaction produces p-nitrophenol, which can be quantified spectrophotometrically due to its yellow color at 405 nm. This property makes 4-NPP an essential tool in various assays, including:

- Enzyme-Linked Immunosorbent Assays (ELISAs) : Used to detect ALP activity in clinical diagnostics.

- Phosphatase Activity Assays : Employed in research to study enzyme kinetics and inhibition mechanisms .

Clinical Diagnostics

In clinical settings, 4-NPP assists in diagnosing liver and bone diseases by measuring ALP levels in blood samples. Elevated ALP levels can indicate conditions such as cholestasis or bone disorders like Paget's disease .

Environmental Monitoring

The compound is also used in environmental studies to assess phosphatase activity in soil and aquatic ecosystems, providing insights into nutrient cycling and ecosystem health .

Case Studies

Case Study 1: Enzyme Activity Measurement

A study conducted on juvenile zebra seabream utilized 4-NPP to measure ALP activity under varying experimental conditions. The substrate was added at pH 8.5, and absorbance readings were taken at 405 nm to quantify enzyme activity, demonstrating the compound's effectiveness in aquatic toxicology assessments .

Case Study 2: Drug Development

In drug development research, 4-NPP has been employed to evaluate the efficacy of new compounds that target phosphatase enzymes. By measuring the inhibition of ALP activity using this substrate, researchers can determine the potential therapeutic effects of novel drugs .

Safety and Toxicity

4-NPP is generally considered non-toxic for cellular assays; however, it may cause irritation upon contact with skin or eyes. Standard laboratory safety precautions should be observed when handling this compound, including the use of gloves and goggles .

Limitations and Future Directions

Despite its widespread use, 4-NPP has limitations related to its low solubility in water, which can restrict its application in certain assays. Future research may focus on developing more soluble analogs or alternative substrates that retain similar properties while enhancing usability in aqueous environments .

Propriétés

IUPAC Name |

disodium;(4-nitrophenyl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.2Na.6H2O/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;;;;;;;/h1-4H,(H2,10,11,12);;;6*1H2/q;2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKHKRHCKCAGH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NNa2O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369089 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333338-18-4, 9013-05-2 | |

| Record name | 4-Nitrophenyl phosphate disodium salt hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphatase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Nitrophenyl phosphate disodium salt hexahydrate in enzyme activity assays?

A: this compound (pNPP) serves as a widely used chromogenic substrate for various phosphatase enzymes. When hydrolyzed by these enzymes, pNPP releases 4-nitrophenol, a yellow-colored compound readily detectable using spectrophotometry. [, , , ] This color change allows researchers to quantify enzyme activity. [, , , ]

Q2: How does the structure of this compound contribute to its use in phosphatase assays?

A: The phosphate group within pNPP mimics the natural phosphate group targeted by phosphatase enzymes. [, , , ] This structural similarity allows pNPP to bind to the enzyme active site. Upon hydrolysis, the release of the 4-nitrophenol group provides a measurable signal proportional to the enzyme's activity. [, , , ]

Q3: Can you provide an example of this compound's application in research?

A: Researchers studying phytic acid reduction in soymilk utilized pNPP to optimize the conditions for phytase immobilization and activity. [] By monitoring the release of 4-nitrophenol, they determined optimal pH, temperature, and reusability of the immobilized enzyme system. [] This optimization facilitated the development of an efficient method for reducing phytic acid in soymilk, potentially improving its nutritional value. []

Q4: Beyond its use as a substrate, has this compound been investigated for other applications?

A: Yes, researchers explored the catalytic properties of a novel CeO2-S400 catalyst using this compound as a model compound. [] They demonstrated the catalyst's efficacy in dephosphorylation reactions, highlighting its potential for phosphorus recovery and environmental remediation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.